N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic compound that garners significant interest in the fields of medicinal chemistry and pharmacology. Its complex structure, featuring a cyclopropane ring, pyridazine derivative, and a fluorophenyl group, makes it a promising candidate for various biochemical and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide generally involves several key steps:
Cyclopropylcarboxamide Formation: : Starting with the synthesis of 1-(4-fluorophenyl)cyclopropanecarboxylic acid, this precursor is typically converted into its corresponding amide.
Pyridazinone Formation: : The cyclopropylcarboxamide is then reacted with a suitable hydrazine derivative to form the pyridazinone ring. This step often requires controlled conditions such as elevated temperatures and specific catalysts.
Coupling Reaction: : The critical step involves coupling the pyridazinone with the ethylamine chain under reductive amination conditions, often using agents like sodium cyanoborohydride.
Industrial Production Methods
For industrial-scale production, more streamlined and cost-effective processes are employed. These may include:
Continuous Flow Synthesis: : Enhancing the efficiency and yield of the compound.
Optimization of Reaction Conditions: : Using high-throughput screening to determine optimal temperatures, solvents, and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide undergoes several types of reactions, including:
Oxidation: : Typically yielding more oxidized derivatives of the pyridazine ring.
Reduction: : Producing reduced forms of the carbonyl groups present in the compound.
Substitution: : Halogen or alkyl substitutions primarily on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : Halogenation agents like N-bromosuccinimide (NBS) for selective bromination.
Major Products
Oxidized derivatives like pyridazinone oxides.
Reduced forms including alcohol derivatives of the original structure.
Substituted aromatic compounds, especially halogenated derivatives.
Scientific Research Applications
The compound's unique structure makes it a valuable subject of study across various scientific disciplines:
Chemistry: : Used as a model compound for studying reaction mechanisms and molecular interactions.
Biology: : Investigated for its potential biological activities such as enzyme inhibition or receptor binding.
Medicine: : Explored for its therapeutic potential in treating diseases, particularly as an anti-inflammatory or anticancer agent.
Industry: : Employed in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide involves:
Molecular Targets: : Primarily targets enzymes involved in inflammation and cell proliferation.
Pathways: : Engages in pathways such as the inhibition of cyclooxygenase (COX) and modulation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).
Comparison with Similar Compounds
Uniqueness
The incorporation of a cyclopropane ring, which enhances the stability and bioavailability of the compound.
The presence of a fluorophenyl group, increasing its lipophilicity and membrane permeability.
Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenylcyclopropanecarboxamide: : Lacks the fluorine atom, affecting its chemical properties.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-chlorophenyl)cyclopropanecarboxamide: : Contains chlorine instead of fluorine, altering its reactivity and interactions.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide stands out due to its unique combination of structural elements, making it a compound of significant interest for further research and development.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-15-5-3-14(4-6-15)19(9-10-19)18(25)21-11-12-23-17(24)8-7-16(22-23)13-1-2-13/h3-8,13H,1-2,9-12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMHBSMMQSBVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.